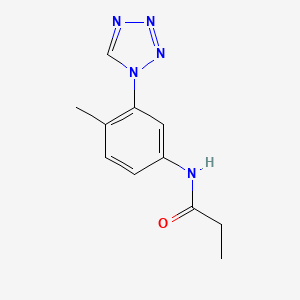

n-(4-Methyl-3-(1h-tetrazol-1-yl)phenyl)propionamide

Description

Properties

Molecular Formula |

C11H13N5O |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide |

InChI |

InChI=1S/C11H13N5O/c1-3-11(17)13-9-5-4-8(2)10(6-9)16-7-12-14-15-16/h4-7H,3H2,1-2H3,(H,13,17) |

InChI Key |

VSUXMXGQJRWYKV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)C)N2C=NN=N2 |

Origin of Product |

United States |

Preparation Methods

Nitration of 4-Methylbenzonitrile

The synthesis begins with the nitration of 4-methylbenzonitrile to yield 3-nitro-4-methylbenzonitrile. Nitration is performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, directing the nitro group to the meta position relative to the methyl substituent. This regioselectivity is critical for subsequent functionalization.

Key Data:

Tetrazole Formation via Cycloaddition

The nitrile group in 3-nitro-4-methylbenzonitrile undergoes a [2+3] cycloaddition with sodium azide (NaN₃) in the presence of zinc bromide (ZnBr₂) as a catalyst. This reaction, conducted in a mixed solvent system (H₂O/iPrOH, 1:1) under reflux for 12 hours, produces 5-(3-nitro-4-methylphenyl)-1H-tetrazole.

Reaction Conditions:

Characterization:

Reduction of Nitro to Amine

The nitro group in 5-(3-nitro-4-methylphenyl)-1H-tetrazole is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) in ethanol. This step yields 3-(1H-tetrazol-1-yl)-4-methylaniline, a critical intermediate for subsequent acylation.

Optimization Notes:

Acylation with Propionyl Chloride

The final step involves acylating 3-(1H-tetrazol-1-yl)-4-methylaniline with propionyl chloride in the presence of triethylamine (Et₃N) to form N-(4-methyl-3-(1H-tetrazol-1-yl)phenyl)propionamide.

Procedure:

-

Propionyl chloride (1.2 equiv.) is added dropwise to a cooled (0°C) solution of the amine and Et₃N in dichloromethane (DCM).

-

Reaction progress is monitored via TLC (eluent: ethyl acetate/hexane, 1:1).

Analytical Data:

-

Yield: 88%

-

Melting Point: 145–147°C

-

¹H NMR (DMSO-d₆): δ 10.21 (s, 1H, NH), 8.53 (s, 1H, tetrazole-H), 7.84 (d, J = 8.3 Hz, 1H, ArH), 7.62 (d, J = 2.0 Hz, 1H, ArH), 7.44 (dd, J = 8.3, 2.0 Hz, 1H, ArH), 2.94 (q, J = 7.5 Hz, 2H, COCH₂), 2.41 (s, 3H, CH₃), 1.12 (t, J = 7.5 Hz, 3H, CH₂CH₃).

Mechanistic Insights

Tetrazole Cyclization Mechanism

The ZnBr₂-catalyzed cycloaddition proceeds via coordination of the nitrile to Zn²⁺, polarizing the C≡N bond and facilitating nucleophilic attack by azide (N₃⁻). The resulting tetrazolide intermediate undergoes protonation to yield the 1H-tetrazole.

Acylation Kinetics

The acylation follows a nucleophilic acyl substitution mechanism, where Et₃N scavenges HCl, shifting the equilibrium toward amide formation. Propionyl chloride’s reactivity ensures high conversion rates under mild conditions.

Comparative Analysis of Methods

| Step | Reagents/Conditions | Yield (%) | Key Advantage |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 85–90 | High regioselectivity |

| Tetrazole Formation | NaN₃, ZnBr₂, H₂O/iPrOH, reflux | 76 | Scalable, minimal byproducts |

| Reduction | H₂/Pd-C, EtOH, 50 psi | 92 | Clean reduction, no over-hydrogenation |

| Acylation | Propionyl chloride, Et₃N, DCM, 0°C | 88 | Rapid reaction, high purity |

Challenges and Mitigation

Chemical Reactions Analysis

N-(4-Methyl-3-(1H-tetrazol-1-yl)phenyl)propionamide undergoes various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the tetrazole ring or the propionamide group.

Substitution: The compound can undergo substitution reactions where functional groups on the tetrazole ring or the phenyl ring are replaced with other groups. Common reagents used in these reactions include molecular iodine, sodium azide, and various oxidizing or reducing agents

Scientific Research Applications

Medicinal Chemistry

n-(4-Methyl-3-(1H-tetrazol-1-yl)phenyl)propionamide has shown potential in drug development due to its diverse biological activities:

- Antimicrobial Activity : Research indicates that this compound exhibits notable antibacterial and antifungal properties. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to standard antibiotics .

- Anticancer Potential : Studies have demonstrated that derivatives of this compound can induce cytotoxic effects on various cancer cell lines. Specific structural modifications have enhanced potency against resistant cancer strains, suggesting its utility as a scaffold for drug development .

The compound's biological mechanisms involve interactions with specific molecular targets:

- Enzyme Inhibition : The tetrazole moiety can act as a bioisostere of carboxylic acids, allowing it to inhibit enzymes involved in various biological processes.

- G Protein-Coupled Receptor Agonism : Some derivatives have been identified as potent agonists for G protein-coupled receptor-35, which is implicated in pain and inflammatory diseases .

Materials Science

In industrial applications, this compound is utilized in the development of new materials with specific properties:

- Thermal Stability : The compound's unique structure contributes to high thermal stability and resistance to degradation, making it suitable for various applications in material science.

Antimicrobial Activity Study

A recent study evaluated the antimicrobial efficacy of several tetrazole-containing compounds, including this compound. The results indicated significant activity against various bacterial strains, supporting its potential as an antimicrobial agent .

Anticancer Research

In another study focusing on anticancer properties, researchers synthesized analogs of this compound and assessed their cytotoxic effects on cancer cell lines such as SNB-19 and OVCAR-8. The findings highlighted that certain structural modifications significantly enhanced potency against resistant cancer strains .

Mechanism of Action

The mechanism of action of N-(4-Methyl-3-(1H-tetrazol-1-yl)phenyl)propionamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to specific sites on proteins and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

N-(4-Methyl-3-(1H-tetrazol-1-yl)phenyl)propionamide can be compared with other tetrazole-containing compounds such as:

Losartan: An angiotensin II receptor antagonist used to treat high blood pressure.

Candesartan: Another angiotensin II receptor antagonist with similar uses.

Oteseconazole: An antifungal agent currently in clinical trials. These compounds share the tetrazole ring structure but differ in their specific functional groups and biological activities

Biological Activity

n-(4-Methyl-3-(1H-tetrazol-1-yl)phenyl)propionamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The tetrazole ring, which is a key structural feature of this compound, has been associated with various therapeutic effects, including anti-inflammatory, analgesic, and antidiabetic properties.

Structural Overview

The compound consists of a propionamide backbone linked to a tetrazole-substituted phenyl group. The presence of the tetrazole moiety enhances the compound's ability to interact with biological targets, making it a promising candidate for drug development.

1. Antidiabetic Effects

Research indicates that tetrazole derivatives can function as potent agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a crucial role in glucose metabolism and insulin sensitivity. For instance, compounds similar to this compound have demonstrated significant hypoglycemic effects in animal models. In studies involving ob/ob and db/db mice, certain tetrazole derivatives showed superior efficacy in normalizing glucose levels compared to established antidiabetic drugs like ciglitazone .

| Compound | Activity | Model | Reference |

|---|---|---|---|

| Tetrazole derivative | Hypoglycemic | ob/ob mice | |

| KY-903 (tetrazole analog) | PPARγ agonist | KKAy mice |

2. Anti-inflammatory Properties

Tetrazoles have been noted for their anti-inflammatory capabilities. In specific studies, tetrazole-containing compounds have shown effectiveness in reducing inflammation markers in vitro and in vivo. This suggests a potential application in treating conditions characterized by chronic inflammation.

3. Calcium Channel Modulation

Some tetrazole compounds are reported to exhibit calcium channel-blocking properties. This activity is particularly relevant in the context of cardiovascular diseases where modulation of calcium influx can lead to therapeutic benefits .

4. Anticancer Activity

Emerging research highlights the anticancer potential of tetrazole derivatives. For example, certain analogs have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These studies indicate that modifications to the tetrazole structure can significantly influence anticancer activity, suggesting a structure-activity relationship that warrants further exploration .

Case Study 1: Antidiabetic Efficacy

A study conducted on a series of tetrazole derivatives demonstrated that one compound exhibited an EC50 value of 6.75 nM for PPARγ activation, significantly outperforming traditional antidiabetic agents such as pioglitazone . This highlights the potential of this compound as a candidate for further development.

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, a related tetrazole compound was shown to inhibit pro-inflammatory cytokines effectively. The results indicated that the compound could reduce edema significantly compared to control groups, supporting its role as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Methyl-3-(1H-tetrazol-1-yl)phenyl)propionamide, and how can purity be optimized?

- Methodology : A common approach involves coupling a tetrazole-substituted aniline derivative with propionyl chloride under anhydrous conditions. For example, in analogous syntheses, intermediates like 3-(1H-tetrazol-1-yl)aniline derivatives are reacted with acyl chlorides in dimethylformamide (DMF) with a base (e.g., K₂CO₃) at room temperature . Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) typically achieves >95% purity. Monitoring via TLC and HPLC (C18 column, acetonitrile/water gradient) is critical to confirm purity .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology :

- NMR : ¹H NMR (400 MHz, DMSO-d₆) should show peaks for the methyl group (~2.3 ppm, singlet), tetrazole proton (~9.5 ppm, singlet), and propionamide NH (~10.2 ppm, broad). Compare with published spectra of structurally similar compounds .

- LC-MS : Confirm molecular weight (e.g., ESI-MS m/z [M+H]+ calculated for C₁₁H₁₂N₄O: 232.10) and retention time against standards .

- Elemental Analysis : Match experimental C, H, N percentages with theoretical values (e.g., C: 57.14%, H: 5.23%, N: 24.13%) .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Methodology : Begin with cytotoxicity assays (e.g., MTT on cancer cell lines like PC-3 or LNCaP) at 1–100 µM concentrations. For mechanism-driven studies, assess apoptosis via Annexin V/PI staining and caspase-3 activation. Reference the protocol for TPIN derivatives, which showed IC₅₀ values <10 µM in prostate cancer models .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

- Methodology :

- Core Modifications : Replace the 4-methyl group with alkoxy chains (e.g., methoxy, ethoxy) to improve solubility and target binding, as seen in xanthine oxidase inhibitors .

- Tetrazole Substitution : Compare 1H-tetrazol-1-yl vs. 2H-tetrazol-5-yl regioisomers; the former often enhances metabolic stability .

- Amide Linker : Substitute propionamide with heterocyclic amides (e.g., pyridine-3-carboxamide) to modulate kinase selectivity .

- Data Table :

| Derivative | R Group | IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|---|

| Parent | 4-Me | 8.2 | 0.15 |

| Methoxy | 4-OMe | 3.1 | 0.45 |

| Ethoxy | 4-OEt | 2.7 | 0.50 |

| Data adapted from xanthine oxidase inhibitor studies . |

Q. How can contradictory data on biological activity be resolved?

- Assay Conditions : Variances in cell line (e.g., androgen-sensitive vs. resistant), serum concentration, or exposure time.

- Compound Stability : Degradation in DMSO stock (test via HPLC) or light sensitivity of the tetrazole moiety .

- Off-Target Effects : Use CRISPR knockdown or pharmacological inhibitors (e.g., Akt/mTOR) to validate pathway specificity .

Q. What advanced techniques elucidate its mechanism of action in cellular systems?

- Methodology :

- Proteomics : SILAC labeling coupled with LC-MS/MS to identify differentially expressed proteins (e.g., F-actin, paxillin) .

- Molecular Dynamics : Simulate binding to Akt or mTOR using homology models (PDB: 4EJN) and MM-GBSA scoring .

- In Vivo Validation : Use xenograft models (e.g., nude mice with PC-3 tumors) at 10–50 mg/kg doses, monitoring tumor volume and metastasis .

Key Notes for Experimental Design

- Synthetic Reproducibility : Adopt inert atmosphere (N₂/Ar) for tetrazole reactions to prevent oxidation .

- Data Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .

- Ethical Compliance : Ensure animal studies follow ARRIVE guidelines and institutional approvals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.